molecular formula C17H16FN3S B11435673 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11435673
M. Wt: 313.4 g/mol
InChI Key: OAFOIZLJFMIKPR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorophenyl group, a tolyl group, and a carbothioamide group attached to a pyrazole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-fluorobenzaldehyde, P-tolylhydrazine, and carbon disulfide under specific conditions The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    4-Fluorophenylhydrazine: A precursor in the synthesis of fluorophenyl derivatives.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

3-(4-Fluorophenyl)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the combination of its fluorophenyl, tolyl, and carbothioamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16FN3S

Molecular Weight

313.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C17H16FN3S/c1-11-2-4-13(5-3-11)16-10-15(20-21(16)17(19)22)12-6-8-14(18)9-7-12/h2-9,16H,10H2,1H3,(H2,19,22)

InChI Key

OAFOIZLJFMIKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)F

Origin of Product

United States

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